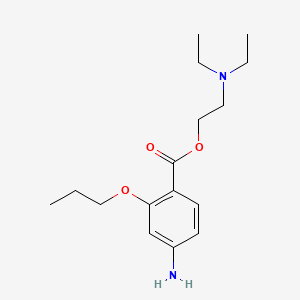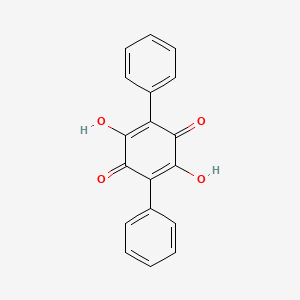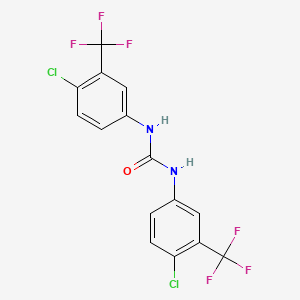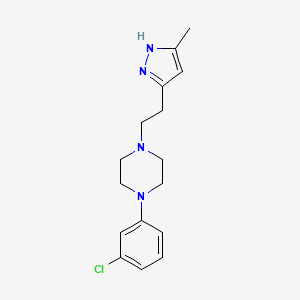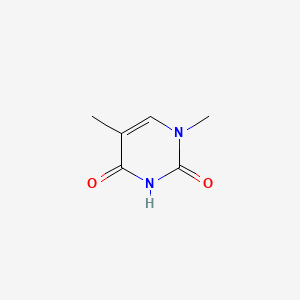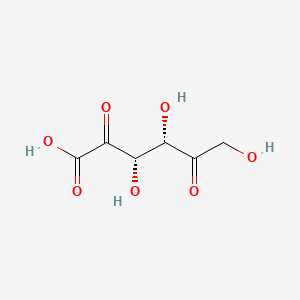
1,2-Butadiene
Übersicht
Beschreibung
1,2-Butadiene is an important industrial chemical used as a monomer in the production of synthetic rubber and various polymers. Its relevance spans from manufacturing processes to fundamental research in chemistry due to its versatile chemical properties and reactions.
Synthesis Analysis
The synthesis of 1,3-butadiene, which can interconvert with this compound under certain conditions, involves several methods, including the copolymerization of ethene and butadiene catalyzed by highly hindered C(2) symmetric metallocene, leading to 1,1 and 1,3 constitutional units with E stereoregularity (Longo et al., 2003). Additionally, the functionalization of butadienes via palladium-catalyzed cross-couplings in water at room temperature highlights a sustainable method for producing diverse 1,3-butadiene derivatives (Lippincott et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound plays a critical role in its reactivity and physical properties. Studies have shown various conformations and isomeric forms, including cis and trans configurations, which influence its thermodynamic properties and reactivity (Aston et al., 1946).
Chemical Reactions and Properties
This compound undergoes a range of chemical reactions, including polymerization, copolymerization, and cycloaddition. The polymerization reactions are significant for producing synthetic rubber, where the stereoregularity of the polymer affects its physical properties. The Diels-Alder reactions involving this compound as a diene demonstrate its versatility in forming complex cyclic structures (Lee et al., 1992).
Wissenschaftliche Forschungsanwendungen
1. Catalysis and Materials Synthesis
1,2-Butadiene plays a significant role in catalysis, particularly in the hydrosilylation of conjugated dienes. This process is crucial for creating superior coupling reagents for hybrid organic/inorganic materials synthesis. Specifically, this compound undergoes selective 1,2-hydrosilylation, a challenging aspect of transition metal catalysis. The process involves a Pt(II/IV) cycle and yields 3-butenylsilane products, which are valuable in materials science (Parker, Börgel, & Ritter, 2014).
2. Industrial Chemical Analysis
This compound's metabolites, specifically in the context of 1,3-Butadiene, have been studied to understand their formation and impact in industrial settings. This research is particularly relevant in the analysis of specific diepoxide-specific cyclic N-terminal globin adducts formed during the metabolism of 1,3-Butadiene, providing insights into species and exposure differences in 1,3-Butadiene metabolism (Boysen et al., 2004).
3. Polymer Science
The role of this compound in polymer science is significant, especially in the anionic copolymerization of styrene and 1,3-Butadiene. This research explores how this compound acts as a chain terminating/transferring agent in butyllithium-initiated diene polymerization. Its influence on the copolymerization rate, molecular weight distribution, and vinyl content of the copolymer is crucial for understanding and optimizing polymer properties (Wang, Liao, Wang, & Zhang, 2007).
4. Butadiene Polymers
Research has been conducted on butadiene polymers containing a significant amount of 1,2-structure. These polymers are produced by polymerizing 1,3-Butadiene in the presence of specific catalysts. Understanding the properties of these butadiene polymers, such as their melting point and structure, is essential for various applications in material science (Benson, 2002).
5. Hydrogenation Studies
Low-temperature 1,3-butadiene hydrogenation serves as a probe reaction to investigate the hydrogenation activity of various catalysts. The study of these catalysts, including their kinetic activity and conversion rates, provides valuable insights for applications in chemical processing and energy (Lonergan et al., 2011).
Wirkmechanismus
Target of Action
1,2-Butadiene is an organic compound that primarily targets the process of polymerization . It is used as a monomer in the production of synthetic rubber . The compound interacts with other small molecules (monomers) to form large ones (polymers), thereby playing a crucial role in the manufacture of various consumer items .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to significant changes. It undergoes a process called polymerization, where small molecules (monomers) are linked to make large ones (polymers) . This process is fundamental in the production of synthetic rubbers .
Biochemical Pathways
This compound is involved in several biochemical pathways. One such pathway is the conversion of crotonyl-CoA into crotyl diphosphate, a direct precursor of butadiene . This engineered pathway consists of three identified enzymes: a hydroxyethylthiazole kinase (THK) from Escherichia coli, an isopentenyl phosphate kinase (IPK) from Methanothermobacter thermautotrophicus, and an aldehyde/alcohol dehydrogenase (ADHE2) from Clostridium acetobutylicum .
Pharmacokinetics
The pharmacokinetics of this compound reveal that it is metabolized differently in different species . For instance, in mice, the estimated maximal metabolic elimination rate was 400 μmole/hr/kg, showing that this compound is metabolized by mice at about twice the rate of rats . The metabolism of this compound is observed to be saturated at atmospheric concentrations of about 2000 ppm .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It is involved in the production of synthetic rubbers, which are used in the manufacture of various consumer items . On a cellular level, exposure to this compound has been associated with leukemia, cardiovascular disease, and possibly reproductive effects .
Safety and Hazards
Eigenschaften
InChI |
InChI=1S/C4H6/c1-3-4-2/h4H,1H2,2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRMTGGDHLBXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26160-98-5 | |
| Record name | 1,2-Butadiene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26160-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5027225 | |
| Record name | 1,2-Butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid, Volatile, colorless liquid or vapor; A gas at 25 deg C; [HSDB] | |
| Record name | 1,2-Butadiene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Butadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2738 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
10.9 °C | |
| Record name | 1,2-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insol in water; very sol in benzene; miscible in alcohol and ether | |
| Record name | 1,2-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.676 @ 0 °C/4 °C | |
| Record name | 1,2-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
1.9 (Air= 1) | |
| Record name | 1,2-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1260 mm Hg @ 25 °C | |
| Record name | 1,2-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Volatile, clear, colorless liquid or vapor. | |
CAS RN |
590-19-2 | |
| Record name | 1,2-Butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Butadiene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buta-1,2-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-BUTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZI943A8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-136.2 °C | |
| Record name | 1,2-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2-butadiene?
A1: this compound, also known as methylallene, has the molecular formula C4H6 and a molecular weight of 54.09 g/mol.
Q2: What are some key spectroscopic characteristics of this compound?
A2: Spectroscopic analysis of this compound reveals distinct features:
- Infrared (IR) Spectroscopy: Characteristic absorption bands are observed for C-H and C=C=C stretching vibrations. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information on the electronic environment and connectivity of atoms within the molecule. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The presence of the conjugated diene system results in characteristic absorption bands in the UV-Vis region. []
Q3: How does the structure of this compound influence its reactivity?
A3: The presence of the cumulated double bond system in this compound makes it highly reactive. This unique structure enables it to participate in various reactions, including:
- Addition reactions: The cumulated double bonds are susceptible to electrophilic attack, leading to the formation of addition products. []
- Cycloaddition reactions: this compound can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), leading to the formation of six-membered rings. []
- Polymerization: Under specific conditions, this compound can undergo polymerization, resulting in the formation of polymers with varying degrees of stereoregularity. [, , , ]
Q4: How does this compound react with sulfur atoms?
A4: Both singlet (1D) and triplet (3P) sulfur atoms react with this compound primarily through addition to the double bonds, leading to the formation of various unsaturated thiirane products. The reaction exhibits pressure and exposure time dependency, with different product ratios observed for the two sulfur atom states. []
Q5: Can you describe the reaction of this compound with the methylidyne radical?
A5: The methylidyne radical (CH) adds to the carbon-carbon double bonds of this compound in a barrierless fashion. The resulting C5H7 intermediates then decompose through hydrogen atom elimination to yield cyclic C5H6 isomers, including 1-vinyl-cyclopropene, 1-methyl-3-methylenecyclopropene, and 1,2-bis(methylene)cyclopropane. []
Q6: How does the presence of this compound affect the anionic copolymerization of styrene and 1,3-butadiene?
A6: this compound acts as a chain terminating/transferring agent in butyllithium-initiated diene polymerization, leading to a decrease in copolymerization rate and molecular weight (Mn) of the resulting copolymer. The addition of polar additives can further influence this process by promoting the isomerization of this compound to 1-butylene. []
Q7: What is known about the thermal decomposition of this compound?
A7: Flash pyrolysis studies coupled with mass spectrometry reveal that this compound decomposes primarily through C-C bond fission, yielding methyl (CH3) and propargyl (C3H3) radicals. The similarity in pyrolysis product distributions observed for various C4H6 isomers suggests a rapid isomerization process preceding decomposition. []
Q8: How has computational chemistry been employed to study this compound and its reactions?
A8: Computational methods such as density functional theory (DFT) and ab initio calculations provide valuable insights into the structure, energetics, and reactivity of this compound and related species. These methods allow for:
- Prediction of molecular geometries and vibrational frequencies: Accurately calculating these parameters aids in interpreting experimental spectroscopic data. []
- Exploration of reaction mechanisms and potential energy surfaces: Understanding the pathways and energetics of reactions involving this compound is crucial for predicting product distributions and guiding experimental design. [, , , , , ]
- Evaluation of substituent effects on reactivity: Computational studies can elucidate how changes in the molecular structure of this compound derivatives impact their reactivity and properties. [, ]
Q9: What are some applications of this compound-based polymers?
A9: Poly(this compound) exhibits unique properties depending on its tacticity:
- Elastomeric properties: Low relative molecular mass poly(this compound) can be used as a toughening agent in epoxy composites, enhancing their flexibility and impact resistance. [, ]
- Crystalline properties: High-crystallinity meta-copolymerized this compound resin finds applications in various fields due to its desirable thermal and mechanical properties. []
- Blends and Composites: Poly(this compound) can be blended with other polymers, such as polystyrene, to modify their mechanical properties and morphologies. [, ]
Q10: How does the vinyl content in poly(this compound) influence its properties?
A10: The vinyl content, derived from the 1,2-addition during polymerization, significantly influences the properties of poly(this compound):
- Thermal stability: Increasing the vinyl content generally decreases the thermal and thermo-oxidative stability of the polymer. []
- Cross-linking: Higher vinyl content facilitates cross-linking reactions, leading to changes in the polymer's mechanical properties. [, ]
- Morphology and Properties: Variations in vinyl content can impact the chain packing, crystallinity, and ultimately the mechanical and thermal characteristics of the polymer. [, ]
Q11: How does this compound contribute to the performance of tire rubber?
A11: Syndiotactic poly(this compound) incorporated into tire rubber compositions enhances wear resistance without compromising cut/tear resistance. The fine dispersion of this polymer within the rubber matrix contributes to these improved properties. []
Q12: What are some challenges associated with the use of this compound?
A12:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



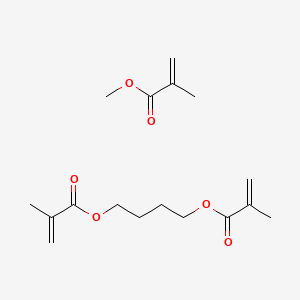
![Methyl 2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1212147.png)
